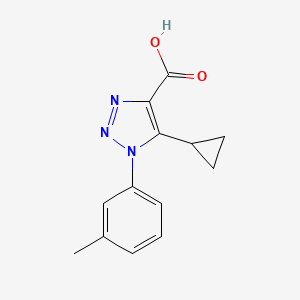
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CTCA, is a chemical compound that belongs to the class of triazole carboxylic acids. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been studied extensively for its potential use in the treatment of various inflammatory disorders.
科学的研究の応用
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential use in the treatment of various inflammatory disorders such as arthritis, inflammatory bowel disease, and cancer. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential use as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells.
作用機序
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits the enzyme COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition by 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid results in a reduction in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and inflammatory bowel disease. It has also been shown to induce apoptosis in cancer cells in vitro and in vivo. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a half-life of around 2 hours and is rapidly metabolized in the liver.
実験室実験の利点と制限
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is also relatively easy to synthesize, which makes it readily available for researchers. However, 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a constant concentration in vivo. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Another area of research is the development of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with improved pharmacokinetic properties, such as longer half-life and improved solubility. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid may also have potential as a therapeutic agent for other inflammatory disorders and cancer types. Further studies are needed to investigate the efficacy and safety of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in these applications.
合成法
The synthesis of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 3-methylphenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate 1-(3-methylphenyl)-3-trifluoroacetyl-1H-1,2,3-triazole. This intermediate is then reacted with cyclopropylcarbonyl chloride in the presence of triethylamine to form the final product, 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The overall yield of this synthesis method is around 50%.
特性
IUPAC Name |
5-cyclopropyl-1-(3-methylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-2-4-10(7-8)16-12(9-5-6-9)11(13(17)18)14-15-16/h2-4,7,9H,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOHVJKTJXDZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-methoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5069372.png)

![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5069395.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylurea](/img/structure/B5069401.png)
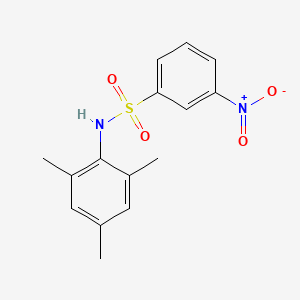
![2-{[4-(4-methoxyphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5069414.png)
![isopropyl 3-{[({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5069418.png)

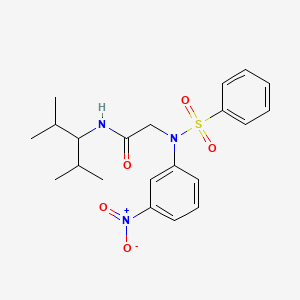
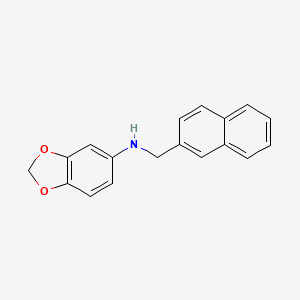
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5069443.png)
![3-allyl-2-thioxo-5-(4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5069459.png)
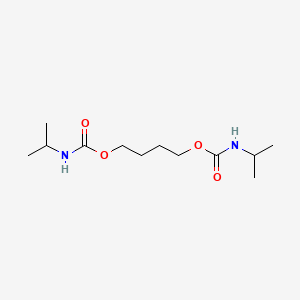
![5-(4-isopropylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5069473.png)